molecular formula C15H20N2O B2827791 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 956361-19-6

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B2827791
CAS No.: 956361-19-6
M. Wt: 244.338
InChI Key: OORNOTNEIXVSMH-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a methyl group attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are studied in various medical research fields. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(tert-butyl)-3-methyl-4-phenyl-1H-pyrazole: This compound lacks the methoxy group, which may result in different chemical and biological properties.

    1-(tert-butyl)-4-(2-hydroxyphenyl)-3-methyl-1H-pyrazole: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.

    1-(tert-butyl)-4-(2-chlorophenyl)-3-methyl-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-4-(2-methoxyphenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-11-13(10-17(16-11)15(2,3)4)12-8-6-7-9-14(12)18-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNOTNEIXVSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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